(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Overview
Description
The compound contains several functional groups including a bromobenzylidene group, a pyridin-3-ylmethyl group, and a benzofuro[7,6-e][1,3]oxazin-3(7H)-one group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions due to the presence of several reactive groups. For example, the bromobenzylidene group could undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility, and stability .Scientific Research Applications
Material Science Applications
Polybenzoxazines are high-performance polymers noted for their exceptional thermal stability, mechanical properties, and chemical resistance. The oxidative polymerization of benzoxazine derivatives, such as 3-phenyl-3,4-dihydro-2H-benzo(e)(1,3) oxazine, has been explored to create conductive polymers. These polymers exhibit conductivities suitable for photocatalytic applications and undergo thermal curing at various temperatures, indicating their potential in developing new materials for electronic and thermal applications (Kiskan, Yagcı, Sahmetlioglu, & Toppare, 2007).
Medicinal Chemistry Applications
The structural motifs similar to "(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" are found in compounds exhibiting potential antimicrobial activities. For instance, oxazine-bearing pyridine scaffolds have been synthesized and tested against various strains of bacteria and fungi, with certain derivatives showing significant antimicrobial activity. This suggests their application in developing new antimicrobial agents (Desai, Bhatt, Joshi, & Vaja, 2017).
Organic Synthesis Applications
Derivatives of benzoxazine and oxazine compounds serve as precursors in synthesizing a wide range of heterocyclic compounds. These compounds have been utilized in creating complex molecular structures, including isoxazole, imidazo[1,2‐a]pyridine, imidazo[1,2‐a]pyrimidine, and benz‐1,2,4‐triazine derivatives, showcasing the versatility of oxazine derivatives in organic synthesis. Such reactions and the compounds produced are of significant interest for their potential applications in pharmaceuticals and materials science (Abdelhamid, Negm, & Abdeen, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c24-17-5-1-3-15(9-17)10-21-22(27)18-6-7-20-19(23(18)29-21)13-26(14-28-20)12-16-4-2-8-25-11-16/h1-11H,12-14H2/b21-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINJYWJZPNTPCV-FBHDLOMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)OCN1CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)OCN1CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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